molecular formula C16H13FN2O3 B5841539 (E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5841539
M. Wt: 300.28 g/mol
InChI Key: MXKBLVYFAZLOTG-RMKNXTFCSA-N
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Description

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluoro-nitrophenyl group and a methylphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-2-4-12(5-3-11)6-9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBLVYFAZLOTG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-nitroaniline and 4-methylbenzaldehyde.

    Condensation Reaction: The 4-fluoro-3-nitroaniline undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chloro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide
  • (E)-N-(4-bromo-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide
  • (E)-N-(4-iodo-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of the fluoro group, which can influence its reactivity, biological activity, and physicochemical properties compared to its chloro, bromo, and iodo analogs.

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